molecular formula C18H11N3O3 B2733772 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile CAS No. 478033-36-2

2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile

Cat. No. B2733772
CAS RN: 478033-36-2
M. Wt: 317.304
InChI Key: AEVRSXAVFKVMKK-UDWIEESQSA-N
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Description

This compound is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of a nitrophenyl group suggests that it might have aromatic properties and could participate in π-π interactions. The furan ring could contribute to the compound’s aromaticity and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of a Schiff base, which is a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group (but not hydrogen or a carbonyl group). This is typically formed by the condensation of a primary amine with a carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the conjugated system of the nitrophenyl group and the furan ring. The electron-withdrawing nitro group could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution reactions due to the presence of the nitrophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a nitro group could make the compound more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Conformational Polymorphism and Molecular Structure

  • Analysis of Molecular Conformation : The analysis of conformational polymorphism in pharmaceutical solids, including compounds with similar structures to the mentioned chemical, utilizes solid-state NMR and electronic structure calculations. This approach helps understand how molecular conformation affects the physical and chemical properties of materials, which is crucial for the development of pharmaceuticals and novel materials (Smith, Xu, & Raftery, 2006).

  • Thermochemistry and Polymorphism : Research on the thermochemistry and conformational polymorphism of hexamorphic crystal systems provides insights into how molecular conformation influences the stability and physical properties of crystalline materials. This information is valuable for the design and optimization of materials with specific physical characteristics (Yu et al., 2000).

Chemical Synthesis and Reactivity

  • Synthesis of Derivatives : Studies on the synthesis of various derivatives of related compounds, including the reactions with different reagents and conditions, contribute to the development of new chemical entities with potential applications in medicinal chemistry and material science (Al-Issa, 2012).

  • Photophysical Characterization : Research on organotin compounds derived from Schiff bases, including related structures, focuses on their synthesis, characterization, and potential application in organic light-emitting diodes (OLEDs). Such studies are essential for advancing materials science, specifically in the field of optoelectronics (García-López et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information on safety and handling .

properties

IUPAC Name

2-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3/c19-11-15-10-17(14-4-2-1-3-5-14)24-18(15)20-12-13-6-8-16(9-7-13)21(22)23/h1-10,12H/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVRSXAVFKVMKK-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile

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